

## Application Note: Enantiomeric Purity of L-Hyoscyamine by Capillary Electrophoresis

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Compound of Interest		
Compound Name:	L-Hyoscyamine (Standard)	
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#### **Abstract**

This application note details a robust and efficient capillary electrophoresis (CE) method for the determination of the enantiomeric purity of L-Hyoscyamine. The protocol leverages sulfated-β-cyclodextrin as a chiral selector to achieve baseline separation of L-Hyoscyamine and its enantiomer, D-Hyoscyamine. This method is crucial for quality control in pharmaceutical formulations, as the pharmacological activity of Hyoscyamine resides primarily in the L-enantiomer. The described protocol offers high resolution, sensitivity, and rapid analysis times, making it a superior alternative to traditional polarimetry.

#### Introduction

Hyoscyamine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors. The therapeutic effects are almost exclusively attributed to the levorotatory isomer, L-Hyoscyamine. The dextrorotatory isomer, D-Hyoscyamine, is pharmacologically less active. Therefore, the quantitative determination of the enantiomeric composition is a critical aspect of quality control for L-Hyoscyamine drug substances and products. Capillary electrophoresis with a chiral selector has emerged as a powerful technique for enantiomeric separations due to its high efficiency, low sample and reagent consumption, and speed.[1][2][3] This application note provides a detailed protocol for the chiral separation of Hyoscyamine enantiomers using sulfated-β-cyclodextrin.



# **Experimental Protocols**Instrumentation and Consumables

- Capillary Electrophoresis System with a UV detector
- Fused-silica capillary (e.g., 50 μm I.D., effective length 50 cm)
- Data acquisition and analysis software
- pH meter
- Analytical balance
- Vortex mixer
- Centrifuge
- Syringe filters (0.45 μm)

#### **Reagents and Solutions**

- · L-Hyoscyamine reference standard
- D-Hyoscyamine or Atropine (racemic mixture) reference standard
- Sulfated-β-cyclodextrin (S-β-CD)
- Sodium phosphate monobasic
- Sodium phosphate dibasic
- Sodium hydroxide (0.1 M)
- Phosphoric acid (0.1 M)
- Deionized water (18.2 MΩ·cm)
- Methanol (HPLC grade)



#### **Preparation of Solutions**

- Running Buffer (55 mM Phosphate Buffer, pH 7.0, containing 2.9 mM S-β-CD):
  - Accurately weigh the appropriate amounts of sodium phosphate monobasic and sodium phosphate dibasic to prepare a 55 mM phosphate buffer.
  - Dissolve the salts in deionized water.
  - Adjust the pH to 7.0 using 0.1 M sodium hydroxide or 0.1 M phosphoric acid.
  - Accurately weigh and dissolve sulfated-β-cyclodextrin to a final concentration of 2.9 mM.
  - Filter the buffer through a 0.45 μm syringe filter before use.
- Sample Diluent: The running buffer is used as the sample diluent.
- · Standard Solutions:
  - Prepare a stock solution of L-Hyoscyamine (e.g., 1 mg/mL) in the sample diluent.
  - Prepare a stock solution of Atropine (racemic mixture) (e.g., 1 mg/mL) in the sample diluent.
  - Prepare a series of calibration standards by diluting the stock solutions to the desired concentrations (e.g., 5, 10, 25, 50, 100 μg/mL).
- Sample Solutions:
  - Accurately weigh a sufficient amount of the L-Hyoscyamine sample.
  - Dissolve and dilute the sample in the sample diluent to a final concentration within the calibration range.
  - Vortex to ensure complete dissolution.
  - Centrifuge or filter through a 0.45 μm syringe filter before injection.



**Capillary Electrophoresis Conditions** 

Parameter	Value	
Capillary	Fused-silica, 50 μm I.D., 50 cm effective length	
Running Buffer	55 mM Phosphate Buffer (pH 7.0) with 2.9 mM Sulfated-β-cyclodextrin	
Applied Voltage	20 kV	
Temperature	20°C	
Injection	Hydrodynamic (e.g., 50 mbar for 5 seconds)	
Detection	UV at 214 nm	

## **System Suitability**

Before sample analysis, perform a system suitability test using a standard solution containing both L-Hyoscyamine and D-Hyoscyamine (from the atropine standard). The following criteria should be met:

Parameter	Requirement	
Resolution (Rs) between L- and D-Hyoscyamine	≥ 1.5	
Tailing Factor (T) for the L-Hyoscyamine peak	≤ 2.0	
Relative Standard Deviation (RSD) of migration times (n=6)	≤ 2.0%	
Relative Standard Deviation (RSD) of peak areas (n=6)	≤ 5.0%	

#### **Data Presentation**

The following tables summarize the expected quantitative data from the analysis.

Table 1: Migration Times and Resolution



Enantiomer	Migration Time (min) Resolution (Mean ± SD, n=6)	
D-Hyoscyamine	$4.8 \pm 0.08$	-
L-Hyoscyamine	5.2 ± 0.09	1.8

Table 2: Linearity Data for L-Hyoscyamine

Concentration (µg/mL)	Peak Area (Mean ± SD, n=3)	
5	1500 ± 75	
10	3100 ± 150	
25	7800 ± 380	
50	15500 ± 750	
100	30500 ± 1400	
Correlation Coefficient (r²)	≥ 0.999	

Table 3: Enantiomeric Purity Analysis of a Sample

Peak	Migration Time (min)	Peak Area	Area (%)	Enantiomeric Excess (%)
D-Hyoscyamine	4.81	350	1.15	97.7
L-Hyoscyamine	5.22	30050	98.85	

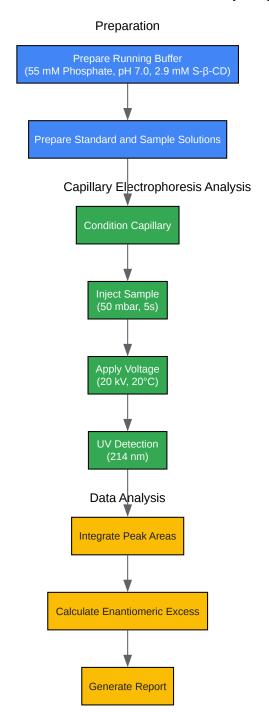
Calculation of Enantiomeric Excess (ee%):

ee% = [ (Area of L-Hyoscyamine - Area of D-Hyoscyamine) / (Area of L-Hyoscyamine + Area of D-Hyoscyamine) ] x 100

### **Visualization**



#### Experimental Workflow for Enantiomeric Purity Analysis



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Caption: Workflow for the enantiomeric purity analysis of L-Hyoscyamine by CE.



Chemical Structures of Hyoscyamine Enantiomers

L-Hyoscyamine

**D-Hyoscyamine** 

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Caption: Structures of L-Hyoscyamine and D-Hyoscyamine.

#### Conclusion

The described capillary electrophoresis method provides a reliable and efficient means for determining the enantiomeric purity of L-Hyoscyamine. The use of sulfated-β-cyclodextrin as a chiral selector allows for excellent separation of the enantiomers, enabling accurate quantification. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of L-Hyoscyamine.

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#### References

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